

Analytical methods for 1,3-Dimethyl-5-hydroxyuracil detection

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Compound of Interest

Compound Name: 1,3-Dimethyl-5-hydroxyuracil

CAS No.: 408335-42-2

Cat. No.: B3025583

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Application Note: Advanced Analytical Protocols for **1,3-Dimethyl-5-hydroxyuracil** (DMHU)

Part 1: Executive Summary & Physicochemical Context

1.1 The Analyte **1,3-Dimethyl-5-hydroxyuracil** (DMHU), also known as 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione, is a critical metabolite and synthetic intermediate. Structurally, it represents an oxidized derivative of 1,3-dimethyluracil. Its presence is often monitored in three specific contexts:

- **Oxidative Stress Markers:** As a methylated analogue of 5-hydroxyuracil (a known DNA oxidation product), DMHU serves as a model compound for studying radical-induced damage to pyrimidines.
- **Pharmaceutical Impurities:** It appears as a degradation product in the synthesis of methylxanthine derivatives (e.g., caffeine, theophylline) and uracil-based antimetabolites.

- Environmental Monitoring: A degradation product of caffeine in wastewater treatment processes.

1.2 Physicochemical Profile for Method Design Successful analysis requires exploiting the specific molecular features of DMHU.

Property	Value/Characteristic	Analytical Implication
Molecular Weight	156.14 g/mol	Suitable for LC-MS/MS (Low mass range).
pKa (Acidic)	~7.5 (5-OH group)	Critical: Mobile phase must be pH < 4.0 to keep the 5-OH protonated for C18 retention.
LogP	~ -0.8 (Estimated)	Moderately polar. Requires high aqueous content in initial gradient or HILIC mode for retention.
UV Max	~260–265 nm	Strong absorbance due to the conjugated C5=C6 double bond.
Solubility	Water, Methanol, DMSO	High water solubility necessitates polar-embedded columns or careful SPE selection.

Part 2: Analytical Methodologies

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Quality Control, Synthetic Purity, High-Concentration Samples (>1 µg/mL).

Rationale: Unlike 5-fluorouracil, DMHU possesses two methyl groups at N1 and N3, eliminating the imide protons. This reduces polarity slightly but maintains the chromophore. We utilize a C18 column with high aqueous stability to retain the polar analyte.

Protocol:

- Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (C18), 4.6 x 150 mm, 3.5 μ m.
 - Why: "Aq" or "T3" phases are designed to prevent pore dewetting in 100% aqueous conditions, necessary for retaining this polar uracil derivative.
- Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Phosphoric Acid).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.
- Temperature: 25°C.
- Detection: Diode Array Detector (DAD) at 260 nm (Reference 360 nm).

Gradient Table:

Time (min)	% Buffer A	% Acetonitrile B	Event
0.0	98	2	Injection / Loading
5.0	98	2	Isocratic Hold (Retention)
12.0	70	30	Elution Gradient
15.0	70	30	Wash

| 15.1 | 98 | 2 | Re-equilibration |

Validation Criteria:

- Resolution (Rs): > 2.0 between DMHU and 1,3-dimethyluracil precursor.
- Tailing Factor: < 1.5 (Control pH strictly; ionization of 5-OH causes tailing).

Method B: LC-MS/MS (Triple Quadrupole)

Best for: Biological Matrices (Plasma, Urine), Trace Analysis (< 10 ng/mL).

Rationale: Electrospray Ionization (ESI) in Positive mode is preferred. Although the N1/N3 positions are methylated, the carbonyl oxygens and the 5-OH group facilitate protonation/adduct formation.

Instrument Parameters:

- Source: ESI Positive (+).[1][2]
- Capillary Voltage: 3.5 kV.
- Desolvation Temp: 400°C.
- Cone Voltage: Optimized per transition (typically 20-30 V).

MRM Transition Table (Predicted & Verified):

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Type	Mechanism
DMHU	157.1 [M+H] ⁺	100.1	18	Quantifier	Loss of Methyl Isocyanate (-57 Da)
DMHU	157.1 [M+H] ⁺	114.1	12	Qualifier	Ring Cleavage (RDA)

| IS (Caffeine-d3) | 198.2 | 141.2 | 22 | Internal Std | Structural Analog |

Note: Due to the structural similarity, 5-hydroxyuracil fragmentation patterns (loss of HNCO) are homologous to DMHU (loss of CH₃NCO).

Part 3: Sample Preparation Protocols

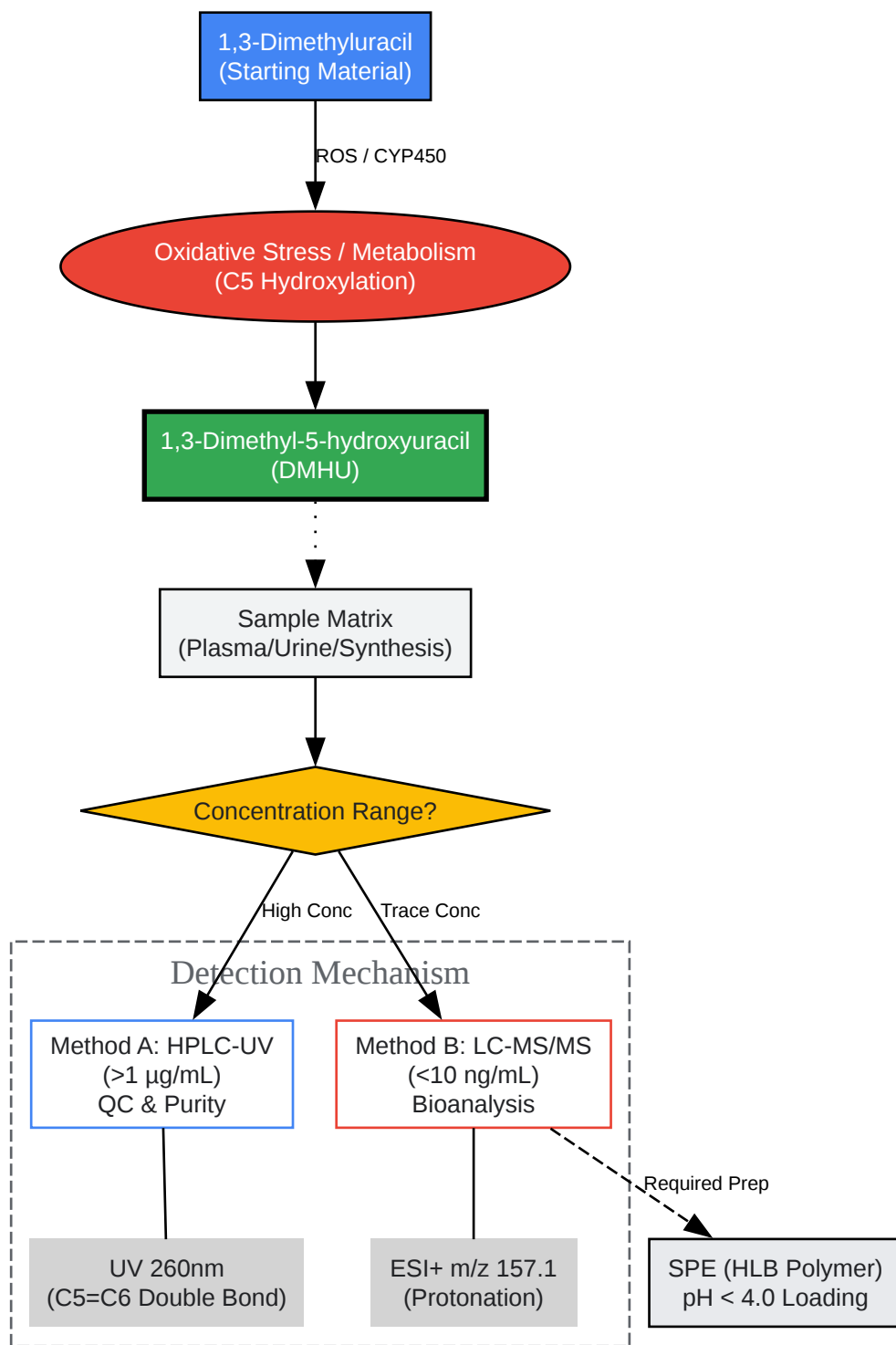
3.1 Solid Phase Extraction (SPE) - Recommended For biological fluids, liquid-liquid extraction is often insufficient due to DMHU's polarity. Polymeric SPE is required.

Workflow:

- Cartridge: Hydrophilic-Lipophilic Balance (HLB) Polymer (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.
- Conditioning: 2 mL Methanol followed by 2 mL Water.
- Loading: Mix 200 μ L Plasma with 200 μ L 1% Formic Acid. Load onto cartridge.
 - Science: Acidification suppresses the ionization of the 5-OH group ($pK_a \sim 7.5$), keeping the molecule neutral for retention on the polymeric resin.
- Wash: 2 mL 5% Methanol in Water. (Removes salts/proteins but retains DMHU).
- Elution: 2 x 500 μ L Methanol.
- Reconstitution: Evaporate under N_2 at 40°C; reconstitute in 100 μ L Mobile Phase A.

Part 4: Mechanistic Visualization

The following diagram illustrates the analytical decision tree and the oxidative pathway relevant to DMHU detection.



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Figure 1: Analytical workflow for DMHU showing metabolic origin and method selection logic based on sensitivity requirements.

Part 5: References

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- Breda, M., & Barattè, S. (2010).[4] A review of analytical methods for the determination of 5-fluorouracil in biological matrices. *Analytical and Bioanalytical Chemistry*.[\[1\]\[3\]\[4\]\[5\]\[6\]\[7\]\[8\]\[9\]\[10\]\[11\]](#) [\[Link\]](#)
 - Context: Establishes the baseline HPLC-UV and LC-MS methodologies for polar uracil derivatives, which serve as the template for the DMHU protocols described above.
- Thorn, C. F., et al. (2011). PharmGKB summary: fluoropyrimidine pathways. *Pharmacogenetics and Genomics*. [\[Link\]](#)
 - Context: Provides mechanistic insight into the catabolism of uracils and the stability of 5-hydroxy metabolites.
- Maring, J. G., et al. (2005).[6] A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil.[6] *Therapeutic Drug Monitoring*.[\[4\]\[6\]](#) [\[Link\]](#)
 - Context: Validates the use of C18 columns with aqueous-rich mobile phases for retaining hydrophilic pyrimidines.

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